molecular formula C17H22N4O5S B2798558 N-[4-methyl-2-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide CAS No. 2034292-07-2

N-[4-methyl-2-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide

Cat. No.: B2798558
CAS No.: 2034292-07-2
M. Wt: 394.45
InChI Key: KLNCIJQOLWFOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-2-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide (CAS 2034292-07-2) is a high-purity chemical compound with the molecular formula C17H22N4O5S and a molecular weight of 394.45 g/mol . This synthetic molecule features a hybrid structure incorporating a 1,2,4-oxadiazole heterocycle linked to a tetrahydropyran (oxan-4-yl) moiety and a sulfamoyl phenylacetamide group . The integration of the 1,2,4-oxadiazole ring system, known for its metabolic stability and role as a bioisostere for carboxylic esters and amides, makes this compound particularly valuable in medicinal chemistry and drug discovery research . The specific three-dimensional conformation, influenced by the tetrahydropyran ring, may be critical for its biological interactions and is an important area for structural-activity relationship (SAR) studies. Compounds within this structural class are frequently investigated as key scaffolds in the development of protease inhibitors, kinase targets, and various enzyme inhibitors relevant to inflammatory and oncology research pathways . The molecular structure exhibits calculated properties including a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a topological polar surface area of approximately 132 Ų, which influence its solubility and permeability characteristics . This product is supplied for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access this compound in various quantities to support their investigative needs .

Properties

IUPAC Name

N-[4-methyl-2-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-11-3-4-14(19-12(2)22)15(9-11)27(23,24)18-10-16-20-17(21-26-16)13-5-7-25-8-6-13/h3-4,9,13,18H,5-8,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNCIJQOLWFOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-2-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyran Ring: The tetrahydro-2H-pyran-4-yl group can be introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting an amine with a sulfonyl chloride.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-2-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s functional groups may impart useful properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-methyl-2-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide will depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BU58152 (N-[4-[cyclohexyl-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]sulfamoyl]phenyl]acetamide)

  • Structural Differences :
    • Oxan-4-yl in the target compound vs. cyclohexyl and 4-methoxyphenyl in BU58152.
    • Both share the phenylacetamide-sulfamoyl-oxadiazole scaffold.
  • Impact on Properties: BU58152’s cyclohexyl group increases lipophilicity (clogP ≈ 3.8 vs. The 4-methoxyphenyl substituent in BU58152 may improve π-π stacking with aromatic residues in enzyme active sites .

2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

  • Structural Differences :
    • 1,3,4-oxadiazole core vs. 1,2,4-oxadiazole in the target compound.
    • Sulfanyl (-S-) linkage instead of sulfamoyl (-NHSO₂-).
  • 1,3,4-oxadiazoles are less electron-deficient than 1,2,4-oxadiazoles, altering electronic interactions in binding pockets .

N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide

  • Structural Differences :
    • Replaces the oxadiazole-oxan-4-yl group with a tetrahydronaphthalenyl moiety.
  • Impact on Properties :
    • The fused bicyclic system enhances rigidity and aromatic surface area, favoring interactions with hydrophobic enzyme subpockets.
    • Reduced metabolic stability due to the absence of oxadiazole’s resistance to hydrolysis .

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide

  • Structural Differences :
    • Imidazole-pyridine core vs. oxadiazole-phenyl.
    • Contains a sulfinyl group, introducing chirality.
  • Imidazole’s basic nitrogen may confer pH-dependent solubility .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Target Compound and Analogues

Compound clogP* Aqueous Solubility (mg/mL) Reported Activity
Target Compound ~2.5 0.12 (pH 7.4) Not reported; predicted COX-2 inhibition
BU58152 3.8 0.03 (pH 7.4) Anticancer (IC₅₀ = 1.2 µM vs. HeLa)
1,3,4-Oxadiazole derivative 2.9 0.25 (pH 7.4) Antimicrobial (MIC = 8 µg/mL vs. S. aureus)
Tetrahydronaphthalenyl analogue 3.1 0.08 (pH 7.4) Anti-inflammatory (ED₅₀ = 10 mg/kg)

*Calculated using Molinspiration or similar tools.

Biological Activity

N-[4-methyl-2-({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)phenyl]acetamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features an oxadiazole moiety, which is known for various pharmacological effects, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through multi-step organic reactions. The general synthetic route involves:

  • Formation of the Oxadiazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Sulfamoyl Group : The sulfamoyl group is typically introduced via nucleophilic substitution reactions.
  • Final Coupling : The final compound is formed by coupling the synthesized intermediates through amide bond formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor for various enzymes or receptors involved in cellular signaling pathways. For instance:

  • Inhibition of Carbonic Anhydrases (CAs) : Similar compounds have shown potential in inhibiting transmembrane carbonic anhydrases (CA IX and XII), which are implicated in tumor progression and metastasis .

Biological Activity and Case Studies

Recent studies have highlighted the biological activities associated with related compounds that share structural similarities with this compound.

In Vitro Studies

In vitro evaluations have demonstrated that compounds with similar oxadiazole structures exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
16aHT-2951.6CA IX inhibition
16bMDA-MB-23199.6CA IX inhibition
16eMG-63<50Tumor microenvironment acidification reversal

These compounds were shown to reduce cell viability and inhibit migration in hypoxic conditions, suggesting a potential therapeutic role in cancer treatment .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the oxadiazole ring and sulfamoyl group significantly affect biological activity:

  • Substituents on the Oxadiazole Ring : Electron-withdrawing groups enhance inhibitory potency against CA IX.
  • Aliphatic Chain Length : Variations in chain length lead to significant changes in activity; for instance, a succinamide chain resulted in higher activity compared to longer chains.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for substituent connectivity (e.g., oxan-4-yl and methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the oxadiazole and acetamide moieties .
  • HPLC-PDA : Purity >98% via reverse-phase chromatography with UV detection at 254 nm .

How can researchers evaluate the biological activity of this compound against therapeutic targets?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Dose-response curves (IC₅₀) for kinases or proteases using fluorescence/colorimetric substrates .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., COX-2 or EGFR) .
  • In Vitro Models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations .

What methodologies are recommended for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Systematic Substitution : Modify oxan-4-yl or methyl groups to assess impacts on solubility and potency. Use parallel synthesis for analogs .
  • Computational SAR : QSAR models (e.g., CoMFA) correlate electronic parameters (HOMO/LUMO) with activity .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding at sulfamoyl group) .

How should contradictory data on substituent effects be resolved?

Q. Advanced Research Focus

  • Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell passage number) .
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., oxadiazole ring stability vs. bioactivity) .
  • Advanced Profiling : Use proteomics or transcriptomics to uncover off-target effects masking substituent contributions .

What are the best practices for ensuring compound stability during storage?

Q. Advanced Research Focus

  • Storage Conditions : -20°C in amber vials under argon to prevent light/oxidation degradation .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Thermal Analysis : DSC/TGA to identify decomposition thresholds (>150°C typical for oxadiazoles) .

How can interdisciplinary approaches enhance research on this compound?

Q. Advanced Research Focus

  • Biochemical Probes : Fluorescent tagging (e.g., BODIPY) for live-cell imaging of target engagement .
  • Materials Science : Study π-π stacking of aromatic moieties for organic semiconductor applications .
  • Pharmacokinetics : LC-MS/MS for ADME profiling in rodent models to guide medicinal chemistry .

What strategies improve reaction yield and scalability in multi-step syntheses?

Q. Advanced Research Focus

  • Solvent Screening : Switch from DMF to cyclopentyl methyl ether (CPME) for greener, scalable reactions .
  • Catalyst Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.